1'-tert-butyl 1-ethyl 4-(aminomethyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,4'-piperidine]-1,1'-dicarboxylate
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Overview
Description
1-O’-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[211]hexane-3,4’-piperidine]-1’,4-dicarboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1-O’-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-1’,4-dicarboxylate involves multiple steps, starting from commercially available precursors. The synthetic route typically includes the formation of the spirocyclic core, followed by the introduction of the tert-butyl and ethyl groups. Reaction conditions often involve the use of strong bases, such as sodium hydride, and protecting groups to ensure selective reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing techniques such as continuous flow chemistry.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents such as alkyl halides or sulfonates.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions depend on the specific conditions and reagents used, but can include a variety of functionalized derivatives.
Scientific Research Applications
1-O’-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-1’,4-dicarboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: The compound is used in the development of advanced polymers and coatings, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism by which 1-O’-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-1’,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The spirocyclic structure provides rigidity, which can enhance binding affinity and selectivity. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar compounds to 1-O’-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4’-piperidine]-1’,4-dicarboxylate include other spirocyclic compounds and piperidine derivatives. These compounds share structural features but differ in their functional groups and overall reactivity. For example:
Spiro[2.1.1]hexane derivatives: These compounds have similar spirocyclic cores but may have different substituents, affecting their chemical properties and applications.
Piperidine derivatives: Compounds like tert-butyl 4-amino-1-piperidinecarboxylate share the piperidine ring but lack the spirocyclic structure, leading to different reactivity and applications.
The uniqueness of 1-O’-Tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[21
Properties
IUPAC Name |
1-O'-tert-butyl 4-O-ethyl 1-(aminomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1',4-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O5/c1-5-23-13(21)17-10-16(11-17,12-19)25-18(17)6-8-20(9-7-18)14(22)24-15(2,3)4/h5-12,19H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSBUOYBODRWNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC23CCN(CC3)C(=O)OC(C)(C)C)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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